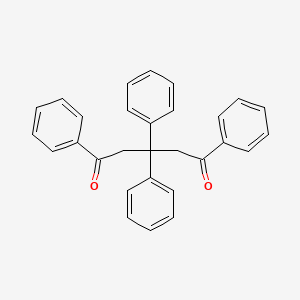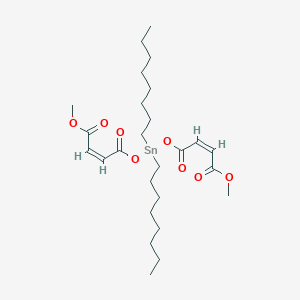
2,2,2-Tribromo-1-chloroethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Tribromo-1-chloroethyl prop-2-enoate is an organic compound with the molecular formula C_5H_5Br_3ClO_2. It is a derivative of prop-2-enoic acid, where the hydrogen atoms on the ethyl group are replaced by bromine and chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromo-1-chloroethyl prop-2-enoate typically involves the bromination and chlorination of ethyl prop-2-enoate. The reaction is carried out in the presence of a brominating agent such as bromine (Br_2) and a chlorinating agent such as thionyl chloride (SOCl_2). The reaction conditions often include a solvent like dichloromethane (CH_2Cl_2) and a catalyst to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Tribromo-1-chloroethyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (RNH_2).
Addition Reactions: Electrophiles such as hydrogen halides (HX) and halogens (X_2) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination.
Major Products Formed
Substitution Reactions: Products include substituted ethyl prop-2-enoates.
Addition Reactions: Products include halogenated alkanes.
Elimination Reactions: Products include alkenes and halogenated by-products.
Wissenschaftliche Forschungsanwendungen
2,2,2-Tribromo-1-chloroethyl prop-2-enoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Tribromo-1-chloroethyl prop-2-enoate involves its reactivity with nucleophiles and electrophiles. The halogen atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Tribromoethyl prop-2-enoate
- 1-Chloro-2,2,2-tribromoethane
- 2,2-Dibromo-1-chloroethyl prop-2-enoate
Uniqueness
2,2,2-Tribromo-1-chloroethyl prop-2-enoate is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns. This dual halogenation allows for a wider range of chemical transformations compared to compounds with only one type of halogen.
Eigenschaften
CAS-Nummer |
59829-02-6 |
|---|---|
Molekularformel |
C5H4Br3ClO2 |
Molekulargewicht |
371.25 g/mol |
IUPAC-Name |
(2,2,2-tribromo-1-chloroethyl) prop-2-enoate |
InChI |
InChI=1S/C5H4Br3ClO2/c1-2-3(10)11-4(9)5(6,7)8/h2,4H,1H2 |
InChI-Schlüssel |
XQIIGQGATOFGJK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC(C(Br)(Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




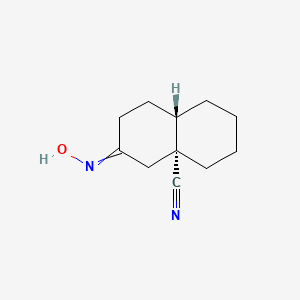
![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
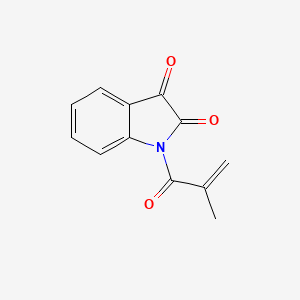
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)
![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)
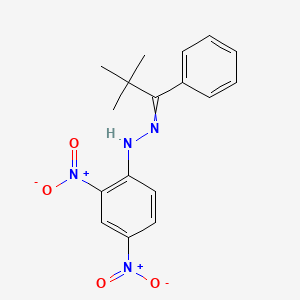


![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)

